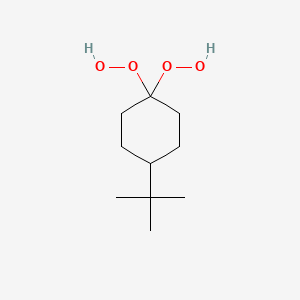
4-tert-Butylcyclohexane-1,1-diperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylcyclohexane-1,1-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a cyclohexane ring substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcyclohexane-1,1-diperoxol typically involves the reaction of 4-tert-butylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently undergoes further oxidation to yield the diperoxol compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butylcyclohexane-1,1-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic substrates.
Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.
Substitution: The tert-butyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: The major product is 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexane derivatives are formed.
Applications De Recherche Scientifique
4-tert-Butylcyclohexane-1,1-diperoxol finds applications in various scientific research fields:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug synthesis and as a therapeutic agent.
Industry: Utilized in polymerization reactions and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-tert-Butylcyclohexane-1,1-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of free radicals, which can initiate chain reactions in organic substrates.
Comparaison Avec Des Composés Similaires
- 1,1-Dibromo-4-tert-butylcyclohexane
- 4-tert-Butylcyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-
Comparison: 4-tert-Butylcyclohexane-1,1-diperoxol is unique due to the presence of two peroxide groups, which confer distinct oxidizing properties compared to its analogs. While 1,1-dibromo-4-tert-butylcyclohexane and 4-tert-butylcyclohexanol are primarily used in substitution and reduction reactions, respectively, this compound is predominantly utilized for its oxidizing capabilities.
Propriétés
Numéro CAS |
229323-96-0 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-tert-butyl-1,1-dihydroperoxycyclohexane |
InChI |
InChI=1S/C10H20O4/c1-9(2,3)8-4-6-10(13-11,14-12)7-5-8/h8,11-12H,4-7H2,1-3H3 |
Clé InChI |
LWGYYSIEPWXJMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(OO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


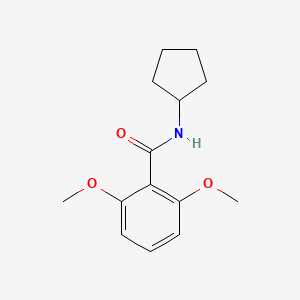

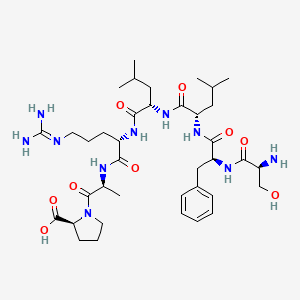


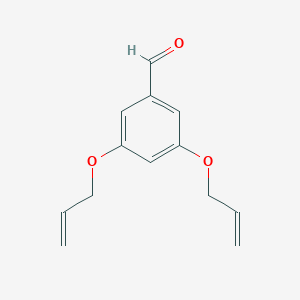
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


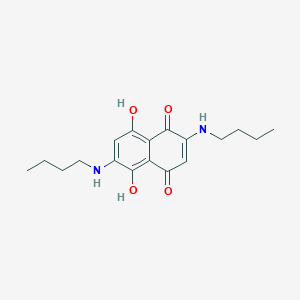
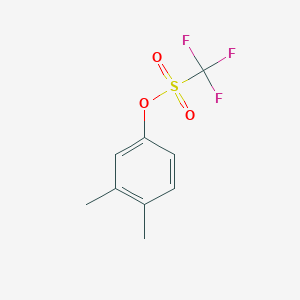
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

